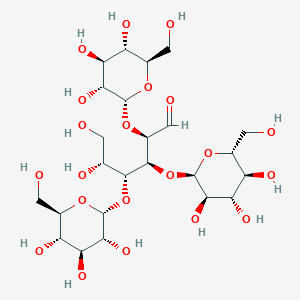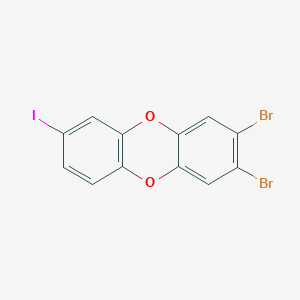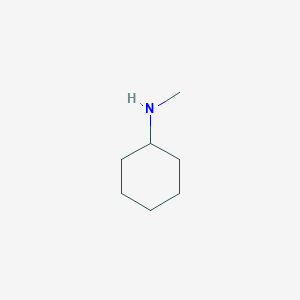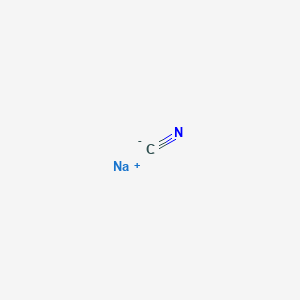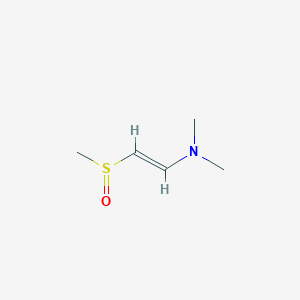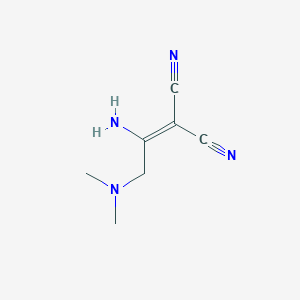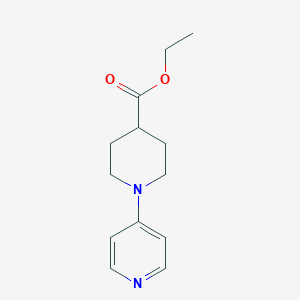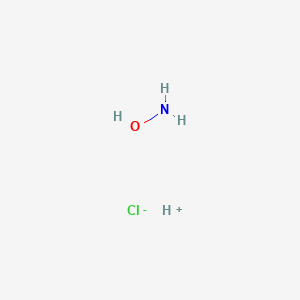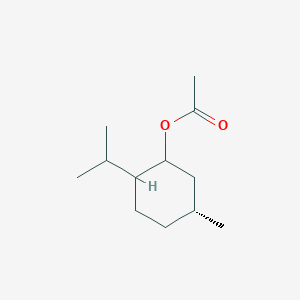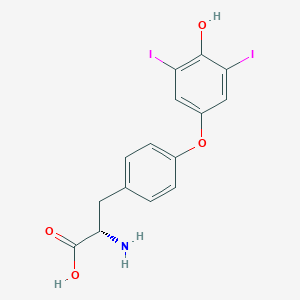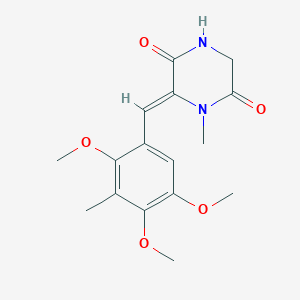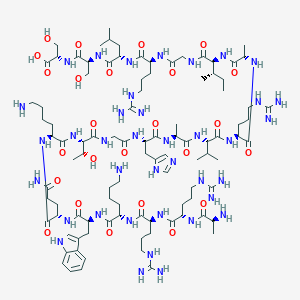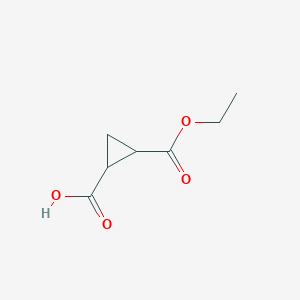
反式-2-(乙氧羰基)环丙烷羧酸
描述
Synthesis Analysis
The synthesis of cyclopropane derivatives, including trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, has been explored through various methodologies. For instance, a stereoselective synthesis approach starting from β-benzyl N-(tert-butoxycarbonyl)aspartate has been developed to achieve the trans configuration of cyclopropane carboxylic acids with good diastereoselectivity (Meiresonne, Mangelinckx, & Kimpe, 2012). Another study highlights the synthesis of various cyclopropane derivatives using a rhodium-catalyzed cyclopropanation method, offering an effective way to obtain cis-2-fluorocyclopropanecarboxylic acid, which showcases the versatility of cyclopropanation reactions in synthesizing substituted cyclopropane carboxylic acids (Shibue & Fukuda, 2014).
Molecular Structure Analysis
The molecular structure of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid and related compounds has been analyzed through various techniques, including X-ray diffraction. These studies have provided insights into the conformational preferences and structural dynamics of cyclopropane carboxylic acids. For instance, the crystal structures of inclusion compounds with ethanol guests have been determined, shedding light on the molecular geometry and supramolecular organization of cyclopropane carboxylic acids (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).
Chemical Reactions and Properties
Cyclopropane carboxylic acids, including trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, participate in a variety of chemical reactions that highlight their reactivity and potential for further functionalization. The reaction of cyclopropane carboxylates with m-CPBA, for instance, has led to the discovery of new degradative processes yielding β-hydroxyacid derivatives, illustrating the reactivity of the cyclopropane ring under oxidative conditions (Piccialli & Graziano, 2001).
Physical Properties Analysis
The physical properties of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and for its application in various fields. Studies focusing on the substituent effect in ionization have provided valuable data on the pKa values of cyclopropane carboxylic acids, offering insights into their acidity and how it is influenced by structural modifications (Kusuyama, 1979).
Chemical Properties Analysis
The chemical properties of trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, including its reactivity in various chemical reactions, stability, and interaction with different reagents, are fundamental aspects that drive its applications in synthetic chemistry. The exploration of its reactions with nitrous acid, leading to the formation of aryl-substituted isoxazoles, demonstrates the cyclopropane ring's capacity for regioselective insertion reactions, showcasing the compound's versatility in organic synthesis (Kadzhaeva et al., 2009).
科学研究应用
它作为细胞质碳酸酐酶I和II以及乙酰胆碱酯酶的有效抑制剂,这些酶在治疗阿尔茨海默病和帕金森病等疾病中起着重要作用(Boztaş et al., 2019)。
这种化合物被用于2,2,3-三取代环丙烷羧酸酯的立体选择性合成,展示了它在有机合成中的价值(Vo, Eyermann, & Hodge, 1997)。
这种化合物的类似物,如1-氨基-2-(羟甲基)环丙烷羧酸,被用于亲和纯化技术和抗体生成,表明了它在生化应用中的重要性(Pirrung, Dunlap, & Trinks, 1989)。
环丙烷-1,1-二羧酸和反式-2-苯基环丙烷-1-羧酸,相关化合物,已知能抑制苹果1-氨基环丙烷-1-羧酸氧化酶,这是伤口愈合中的关键酶,突显了它在农业和植物生物学研究中的潜力(Dourtoglou & Koussissi, 2000)。
反式-2-(乙氧羰基)环丙烷羧酸展示了传递共振效应,这是理解其化学性质和相互作用的关键方面(Kusuyama & Ikeda, 1976)。
它还用于不对称合成领域,特别是在手性二膦配体用于不对称烯丙基烷基化的开发中,展示了它在立体选择性合成中的重要性(Okada, Minami, Yamamoto, & Ichikawa, 1992)。
另一个应用是合成新型二肽,这在新药物化合物的开发中具有重要意义(Meiresonne, Mangelinckx, & Kimpe, 2012)。
属性
IUPAC Name |
(1R,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid | |
CAS RN |
31420-66-3 | |
| Record name | rac-(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

